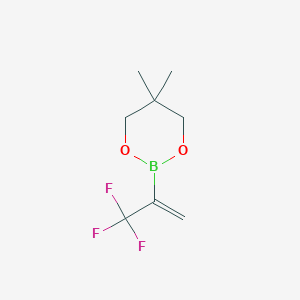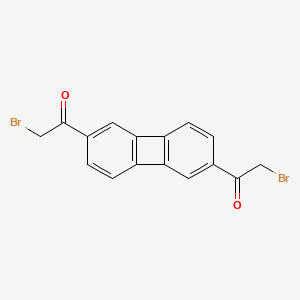
1,1'-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) is an organic compound with the molecular formula C16H12Br2O2 It is a derivative of biphenyl, where two bromoethanone groups are attached to the biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of biphenyl with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted biphenyl derivatives.
Reduction: Yields biphenyl diols.
Oxidation: Forms biphenyl carboxylic acids or other oxidized products.
科学研究应用
1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
作用机制
The mechanism of action of 1,1’-(Biphenylene-2,6-diyl)bis(2-bromoethan-1-one) involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives with potential biological activities .
相似化合物的比较
Similar Compounds
1,1’-(Biphenyl-4,4’-diyl)bis(2-bromoethan-1-one): Similar structure but with different substitution pattern on the biphenyl core.
1,1’-(Biphenyl-2,2’-diyl)bis(2-bromoethan-1-one): Another isomer with different positioning of the bromoethanone groups.
Uniqueness
The positioning of the bromoethanone groups on the biphenyl core allows for selective reactions and the formation of specific derivatives that may not be easily accessible with other isomers .
属性
分子式 |
C16H10Br2O2 |
|---|---|
分子量 |
394.06 g/mol |
IUPAC 名称 |
2-bromo-1-[6-(2-bromoacetyl)biphenylen-2-yl]ethanone |
InChI |
InChI=1S/C16H10Br2O2/c17-7-15(19)9-1-3-11-13(5-9)12-4-2-10(6-14(11)12)16(20)8-18/h1-6H,7-8H2 |
InChI 键 |
CJKPOZCZRYSNCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)CBr)C3=C2C=C(C=C3)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


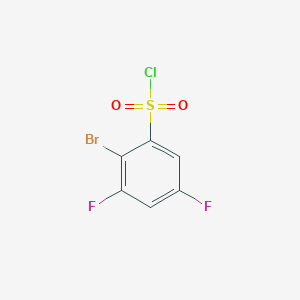
![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
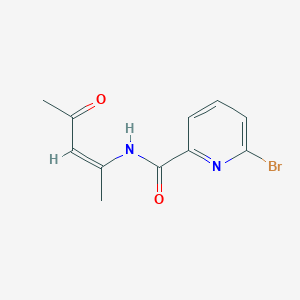
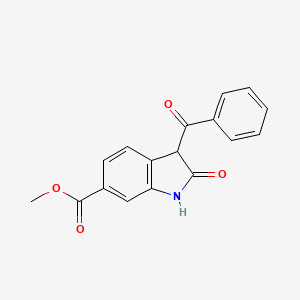

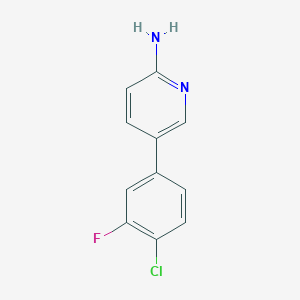





![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)
